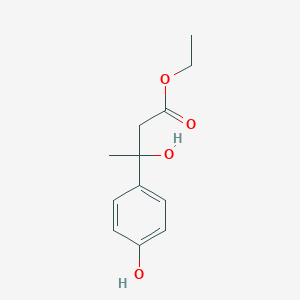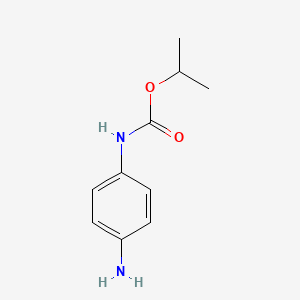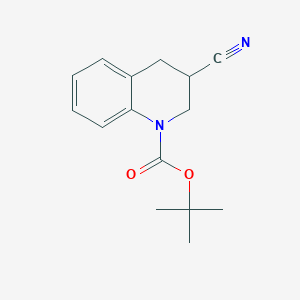![molecular formula C8H8N4O B15355970 N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)
N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving multi-step chemical reactions. One common approach is the reaction of 1H-pyrrolo[2,3-c]pyridine-4-carboximidamide with hydroxylating agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods: In an industrial setting, the synthesis of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific diseases.
Industry: Its derivatives are used in the production of organic materials and bioactive molecules.
Mechanism of Action
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is compared with other similar compounds, such as pyrrolopyrazine derivatives. While both compounds share the pyrrolopyridine scaffold, N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is unique in its hydroxylated structure, which contributes to its distinct biological activities.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives
1H-pyrrolo[2,3-b]pyridine derivatives
Other hydroxylated pyrrolopyridine derivatives
This comprehensive overview highlights the significance of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide in scientific research and its potential applications in various fields
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N'-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)6-3-10-4-7-5(6)1-2-11-7/h1-4,11,13H,(H2,9,12) |
InChI Key |
UOANIHOZADYOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)

![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)


![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)


![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)

